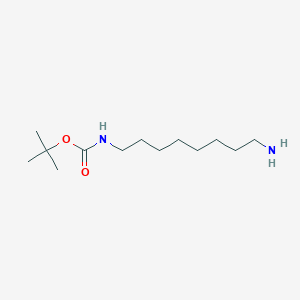

Tert-butyl (8-aminooctyl)carbamate

描述

Significance as a Bifunctional Building Block in Organic Synthesis

The primary significance of tert-butyl (8-aminooctyl)carbamate lies in its function as a bifunctional or heterobifunctional building block. sigmaaldrich.combldpharm.com This characteristic stems from the differential reactivity of its two terminal amino groups. The free primary amine is readily available for a variety of chemical transformations, while the second amine is rendered temporarily inert by the presence of the Boc protecting group. medchemexpress.commedkoo.com

This "orthogonal" protection strategy is a cornerstone of modern multi-step organic synthesis. organic-chemistry.org It allows for the selective reaction of the free amine with electrophiles such as carboxylic acids, activated NHS esters, or carbonyls without affecting the protected end. medchemexpress.commedkoo.com The synthesis of such mono-protected diamines can be challenging, often resulting in mixtures of unprotected, mono-protected, and di-protected products, which necessitates difficult chromatographic separations. sigmaaldrich.comscielo.org.mx The availability of pre-functionalized reagents like this compound thus provides a direct and efficient solution for chemists, streamlining synthetic pathways. Once the desired modification has been achieved at the primary amine site, the Boc group can be easily and cleanly removed under mild acidic conditions, such as with trifluoroacetic acid or hydrochloric acid, to expose the second primary amine for subsequent reactions. medchemexpress.commedkoo.comorganic-chemistry.org

Contextualization within Medicinal Chemistry and Chemical Biology

In the realms of medicinal chemistry and chemical biology, this compound is highly valued, most notably for its application as a flexible linker molecule. medchemexpress.commedkoo.comambeed.com Its most prominent use is in the construction of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedkoo.com PROTACs are novel therapeutic modalities designed to co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of two active domains—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—joined by a chemical linker.

This compound serves as a common component for forming these critical linkers. medkoo.com The eight-carbon aliphatic chain provides spatial separation and conformational flexibility, allowing the two ends of the PROTAC to effectively engage their respective protein partners. The compound's bifunctional nature enables the sequential and controlled conjugation of the target-binding ligand and the E3 ligase-binding moiety.

Furthermore, the carbamate (B1207046) group itself is a well-established structural motif in drug design. nih.govnih.gov It is recognized for its chemical stability and its ability to serve as a non-hydrolyzable surrogate for the peptide bond, which can improve a drug molecule's pharmacokinetic profile. nih.gov

Table 2: Functional Group Reactivity

| Functional Group | Description | Common Reactions | Deprotection/Conditions |

|---|---|---|---|

| Primary Amine (-NH2) | A nucleophilic group at one terminus of the octane (B31449) chain. | Acylation, amidation (with carboxylic acids, activated esters), reductive amination (with aldehydes/ketones). medchemexpress.commedkoo.com | Not Applicable |

| Boc-Protected Amine (-NHBoc) | A carbamate-protected amine, stable to most basic and nucleophilic conditions. organic-chemistry.org | Stable during reactions involving the primary amine. | Cleavage under mild acidic conditions (e.g., TFA, HCl in an organic solvent) to yield a free primary amine. medchemexpress.commedkoo.com |

Overview of Research Trajectories

Current research involving this compound and related structures is progressing along several key trajectories. A significant area of investigation focuses on improving the synthesis of mono-protected diamines. While traditional batch syntheses can be inefficient, modern approaches such as continuous flow chemistry are being explored to achieve higher yields and purity with greater control over reaction conditions. sigmaaldrich.comacs.org The development of these methods highlights the persistent demand for versatile building blocks like this compound.

The explosive growth of the PROTAC field continues to drive the application of this compound. ambeed.com Researchers are constantly designing new PROTACs against a wide array of protein targets, and the octyl linker derived from this reagent remains a staple component due to its proven utility and commercial availability.

In chemical biology, the compound is utilized as a spacer to attach functional molecules, such as fluorescent dyes or affinity tags, to solid surfaces or biomolecules. researchgate.net This enables the study of biological interactions and the development of new diagnostic and research tools. The straightforward, controllable chemistry afforded by this bifunctional linker is essential for the precise construction of these complex molecular probes.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-(8-aminooctyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N2O2/c1-13(2,3)17-12(16)15-11-9-7-5-4-6-8-10-14/h4-11,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHVGNKIRNVBPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tert Butyl 8 Aminooctyl Carbamate

Strategies for Mono-Boc Protection of 1,8-Diaminooctane

The synthesis of tert-butyl (8-aminooctyl)carbamate hinges on the selective introduction of a single tert-butoxycarbonyl (Boc) protecting group onto one of the two primary amine functionalities of 1,8-diaminooctane. Various methodologies have been developed to address this challenge, ranging from controlled reactivity approaches to the implementation of catalytic and green chemistry principles.

Controlled Reactivity Approaches

A prevalent and effective strategy for the mono-Boc protection of symmetrical diamines involves the controlled in situ generation of a mono-ammonium salt. This approach effectively differentiates the two amino groups by temporarily deactivating one of them through protonation.

A notable "one-pot" procedure for the selective mono-Boc protection of a range of aliphatic diamines, including 1,8-diaminooctane, has been reported. scielo.org.mxredalyc.org This method utilizes chlorotrimethylsilane (TMSCl) or thionyl chloride (SOCl₂) as a source for the in situ generation of one equivalent of hydrogen chloride (HCl) in anhydrous methanol. The HCl selectively protonates one of the amino groups of 1,8-diaminooctane, forming the corresponding hydrochloride salt. The subsequent addition of di-tert-butyl dicarbonate ((Boc)₂O) results in the preferential acylation of the remaining free amino group.

The general reaction scheme is as follows:

Mono-protonation: Anhydrous methanol is treated with one equivalent of TMSCl at 0°C to generate HCl. 1,8-diaminooctane is then added, leading to the formation of the mono-hydrochloride salt.

Boc-protection: Di-tert-butyl dicarbonate is added to the reaction mixture, which selectively reacts with the unprotonated, and therefore more nucleophilic, amino group.

Work-up: The reaction is quenched with water, and the mono-Boc protected product is isolated through an acid-base extraction procedure.

This methodology has been shown to be scalable and provides the desired mono-protected product in good yields, minimizing the formation of the di-protected by-product. scielo.org.mxredalyc.org

Catalytic and Green Chemistry Perspectives

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally benign synthetic methods. In the context of mono-Boc protection, this has led to the exploration of catalytic and green chemistry approaches.

Microreactor Technology: The use of microreactor or flow chemistry systems offers a promising avenue for the selective mono-Boc protection of diamines. sigmaaldrich.com These systems provide precise control over reaction parameters such as stoichiometry, reaction time, and temperature, which can be leveraged to favor the formation of the mono-protected product. By carefully controlling the molar ratio of the diamine to the Boc-anhydride and minimizing reaction time, the formation of the di-substituted product can be significantly suppressed. While specific studies on 1,8-diaminooctane in microreactors are not extensively detailed in the literature, the principles demonstrated with other diamines, such as piperazine, are readily applicable. The key advantages of this approach include improved reaction control, enhanced safety, and the potential for process automation and scale-up.

Solid Acid Catalysis: Another green chemistry approach involves the use of heterogeneous solid acid catalysts. For instance, Amberlite-IR 120, a strongly acidic ion-exchange resin, has been effectively employed for the N-Boc protection of various amines under solvent-free conditions at room temperature. This method offers several advantages, including operational simplicity, mild reaction conditions, and the easy recovery and reusability of the catalyst, which aligns with the principles of green chemistry. While this method has been demonstrated for a range of amines, its specific application to the selective mono-protection of 1,8-diaminooctane would require optimization to control the degree of substitution.

Purification and Isolation Techniques in Preparative Scale

The purification of this compound from the reaction mixture, which typically contains unreacted 1,8-diaminooctane and the di-Boc-protected by-product, is a critical step in obtaining the pure compound on a preparative scale.

A common and effective method for the purification of Boc-protected amines is acid-base extraction . This technique exploits the difference in basicity between the mono-protected product (which has a free primary amine), the starting diamine, and the fully protected, non-basic di-Boc derivative. A typical extraction protocol involves:

Dissolving the crude reaction mixture in an organic solvent.

Washing the organic layer with an acidic solution (e.g., dilute HCl) to protonate and extract the unreacted diamine and the mono-Boc-protected product into the aqueous phase, leaving the di-Boc-protected by-product in the organic layer.

Basifying the aqueous layer (e.g., with NaOH) to deprotonate the ammonium salts of the diamine and the mono-protected product.

Extracting the basified aqueous layer with a fresh organic solvent to recover the free amines.

Further purification can be achieved by carefully adjusting the pH during the extraction process to selectively isolate the mono-protected product.

For higher purity, column chromatography on silica gel is often employed. beilstein-journals.org A solvent system of increasing polarity, such as a gradient of methanol in dichloromethane (B109758), can effectively separate the non-polar di-protected compound, the moderately polar mono-protected product, and the highly polar starting diamine.

Crystallization can also be a viable purification method, particularly for obtaining a high-purity solid product. google.com While this compound is often described as an oil or a low-melting solid, inducing crystallization from a suitable solvent system at low temperatures can be an effective final purification step. This may involve dissolving the partially purified product in a minimal amount of a good solvent and then adding a poor solvent to induce precipitation, or simply cooling a concentrated solution.

Spectroscopic Characterization in Synthetic Research

The unambiguous identification and confirmation of the structure of this compound are achieved through a combination of spectroscopic techniques. These methods are essential for verifying the success of the synthesis and ensuring the purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. Key expected signals for this compound include a characteristic singlet for the nine equivalent protons of the tert-butyl group, multiplets for the methylene (B1212753) protons of the octyl chain, and signals corresponding to the protons of the two amine groups.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Distinct signals are expected for the quaternary and methyl carbons of the Boc group, the carbonyl carbon of the carbamate (B1207046), and the individual carbons of the alkyl chain.

| ¹H NMR Spectroscopic Data |

| Chemical Shift (ppm) |

| ~3.08 (t) |

| ~2.68 (t) |

| ~1.44 (s) |

| ~1.2-1.6 (m) |

| ¹³C NMR Spectroscopic Data |

| Chemical Shift (ppm) |

| ~156.1 |

| ~78.9 |

| ~42.2 |

| ~40.5 |

| ~33.8 |

| ~30.1 |

| ~29.3 |

| ~28.4 |

| ~26.8 |

| ~26.6 |

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine and the carbamate, the C=O stretching of the carbamate group, and the C-H stretching and bending of the alkyl chain and the tert-butyl group.

| IR Spectroscopic Data |

| Wavenumber (cm⁻¹) |

| ~3350 |

| ~2920 |

| ~2850 |

| ~1700 |

| ~1520 |

| ~1170 |

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would be expected to show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺), confirming the molecular formula. Characteristic fragmentation patterns would include the loss of the tert-butyl group or isobutylene, and cleavage of the alkyl chain.

| Mass Spectrometry Data (m/z) |

| Fragment |

| [M+H]⁺ |

| [M-C₄H₈]⁺ |

| [M-Boc]⁺ |

The collective data from these spectroscopic methods provide a comprehensive and definitive characterization of the synthesized this compound.

Mechanistic Organic Transformations and Derivatization Strategies

Reactivity Profile of the Primary Amine Moiety

The presence of a free primary amino group on the octyl chain is central to the utility of tert-butyl (8-aminooctyl)carbamate. This nucleophilic site readily participates in a variety of bond-forming reactions, enabling the covalent attachment of this linker to other molecules.

Nucleophilic Acyl Substitution Reactions

The primary amine of this compound exhibits typical nucleophilic behavior, readily reacting with a range of acylating agents to form stable amide bonds. This reactivity is fundamental to its application in organic synthesis. The amine group is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and other carbonyl compounds like aldehydes and ketones. medchemexpress.commedkoo.comchemicalbook.com

Commonly, amide bond formation is achieved through coupling reactions with carboxylic acids, often facilitated by standard coupling reagents such as carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, PyBOP). Alternatively, the reaction with activated esters, particularly NHS esters, provides a reliable and efficient method for acylation under mild conditions.

The general scheme for these reactions involves the attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., water, NHS) to yield the corresponding N-acylated derivative.

Conjugation Reactions for Complex Molecule Assembly

The strategic placement of a reactive primary amine allows this compound to function as a linker in the assembly of more complex molecular architectures. A prominent application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedkoo.comchemicalbook.comnih.gov PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

In this context, the octyl chain of this compound serves as a flexible spacer, and the primary amine provides a reactive handle for conjugation to a ligand for either the target protein or the E3 ligase. medchemexpress.commedkoo.com The synthesis of such conjugates often involves the amide bond-forming reactions described in the previous section.

Controlled Deprotection of the N-Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its susceptibility to cleavage under specific, typically acidic, conditions. nih.gov

Acid-Catalyzed De-Boc Strategies

The removal of the Boc protecting group from this compound is most commonly achieved through acid-catalyzed hydrolysis. medchemexpress.commedkoo.com This reaction proceeds via the protonation of the carbamate (B1207046) carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to release the highly stable tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to yield the free primary amine and carbon dioxide.

A variety of acidic reagents can be employed for this transformation, with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) being a standard and highly effective method. nih.govsemanticscholar.org Other common reagents include hydrochloric acid (HCl) in solvents such as dioxane, ethyl acetate, or methanol. nih.govsemanticscholar.org Lewis acids like zinc bromide (ZnBr2) have also been reported for Boc deprotection. semanticscholar.org More recently, greener and milder methods have been developed, including the use of solid acid catalysts or deep eutectic solvents. rsc.orgmdpi.com

Table 1: Common Reagents for N-Boc Deprotection

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Trifluoroacetic acid (TFA) | DCM, room temperature | nih.govsemanticscholar.org |

| Hydrochloric acid (HCl) | Dioxane or Ethyl Acetate, room temperature | nih.govsemanticscholar.org |

| Sulfuric Acid (H₂SO₄) | t-BuOAc | semanticscholar.org |

| Phosphoric Acid (H₃PO₄) | THF | semanticscholar.org |

| Zinc Bromide (ZnBr₂) | DCM | semanticscholar.org |

| H-BEA zeolite | THF, 140 °C (continuous flow) | rsc.org |

| Choline chloride/p-toluenesulfonic acid (DES) | Room temperature | mdpi.com |

Chemoselectivity Considerations in Multistep Synthesis

In the context of multistep synthesis, the ability to selectively deprotect one amine in the presence of other sensitive functional groups or protecting groups is paramount. The Boc group's lability under acidic conditions, while other protecting groups like benzyloxycarbonyl (Cbz) are stable, allows for orthogonal protection strategies. rsc.org For instance, in a molecule containing both N-Boc and N-Cbz protected amines, the Boc group can be selectively removed with acid, leaving the Cbz group intact for subsequent transformations. rsc.org

Conversely, reaction conditions must be carefully chosen to avoid the premature or undesired cleavage of the Boc group. For example, while the Boc group is generally stable to basic conditions and many nucleophiles, prolonged exposure to harsh conditions or elevated temperatures might lead to its removal. nih.gov The selective deprotection of N-Boc groups in di-protected diamines can also be influenced by the nature of the amine (e.g., primary vs. secondary, alkyl vs. aryl), allowing for fine-tuning of synthetic routes. rsc.orgnih.gov

Formation of Diverse Functionalized Octyl-Amine Derivatives

The dual reactivity of this compound, combining the nucleophilicity of the primary amine with the latent reactivity of the Boc-protected amine, enables the synthesis of a wide array of functionalized octyl-amine derivatives.

Following the initial reaction at the primary amine, the subsequent deprotection of the Boc group unmasks a second primary amine. This newly liberated amine can then undergo further functionalization, leading to the creation of hetero-bifunctional molecules. For example, after an initial acylation, the deprotected amine can be reacted with a different carboxylic acid, an aldehyde via reductive amination, or other electrophiles. This sequential functionalization is key to its role in constructing complex structures like PROTACs, where two different recognition elements are linked together. nih.gov

Furthermore, the parent 1,8-diaminooctane, obtained after the removal of the Boc group, can itself be a starting point for creating symmetrically or asymmetrically functionalized derivatives, such as those containing phosphonate (B1237965) esters. researchgate.net

Table 2: Examples of Synthesized Derivatives

| Reactant(s) | Resulting Functional Group | Application Area |

|---|---|---|

| Carboxylic Acid / Activated Ester | Amide | General Synthesis, PROTACs |

| Aldehyde / Ketone (with reducing agent) | Secondary Amine | Reductive Amination |

| Ligand for Target Protein (e.g., with an activated carboxyl group) | Amide-linked conjugate | PROTAC Synthesis |

| Ligand for E3 Ligase (e.g., with an activated carboxyl group) | Amide-linked conjugate | PROTAC Synthesis |

| Diethyl phosphite (B83602) and an aldehyde | α-aminophosphonate | Material Science |

Applications in Targeted Protein Degradation Protac Technology

Role as a Crucial Linker in Proteolysis-Targeting Chimeras

The design of a PROTAC linker is a multifaceted process that requires careful consideration of several factors to achieve optimal degradation of the target protein. explorationpub.comcomputabio.com The length of the linker is a critical parameter; it must be long enough to span the distance between the target protein and the E3 ligase without causing steric hindrance, yet not so long that it leads to unproductive binding or a decrease in the stability of the ternary complex. explorationpub.comresearchgate.net

The optimization of the linker often begins with a library of PROTACs with varying linker lengths. nih.gov For instance, a common strategy involves starting with a longer linker and systematically shortening it to identify the optimal length for a specific target and E3 ligase pairing. explorationpub.com The eight-carbon chain provided by tert-butyl (8-aminooctyl)carbamate is a frequently employed starting point and has been shown to be effective for a range of targets. nih.gov

Furthermore, the chemical composition of the linker influences the physicochemical properties of the PROTAC, such as solubility and cell permeability. semanticscholar.org While simple alkyl chains like the one derived from this compound are widely used due to their flexibility, researchers are also exploring linkers with incorporated motifs like polyethylene (B3416737) glycol (PEG), piperazine, or alkynes to enhance properties like solubility and rigidity. researchgate.netnih.gov The choice of attachment points on both the target-binding ligand and the E3 ligase ligand is another crucial aspect of linker design, as it dictates the spatial orientation of the two proteins within the ternary complex. explorationpub.com

The primary function of the linker is to facilitate the formation of a stable ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase. nih.govnih.gov The flexibility of the alkyl chain derived from this compound allows the PROTAC to adopt a conformation that is conducive to the simultaneous binding of both the target protein and the E3 ligase. axispharm.comresearchgate.net

The formation of this ternary complex brings the target protein into close proximity with the E3 ligase, enabling the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein. nih.gov This polyubiquitination marks the target protein for degradation by the 26S proteasome. nih.gov The stability of the ternary complex is often associated with the potency of the PROTAC. nih.gov While longer, more flexible linkers can sometimes lead to a loss of positive cooperativity in ternary complex formation, they can still result in potent degraders. nih.gov The optimal linker length and composition are therefore empirically determined for each specific PROTAC system. nih.gov

Development of PROTACs for Specific Protein Targets

The versatility of the 8-carbon linker derived from this compound is evident in its application in the development of PROTACs targeting a diverse range of proteins implicated in various diseases.

Kinase Degraders (e.g., AKT, MELK, BTK)

Kinases are a major class of drug targets, particularly in oncology. PROTACs offer a powerful approach to overcome resistance to traditional kinase inhibitors.

Bruton's Tyrosine Kinase (BTK): Several BTK-targeting PROTACs have been developed to address resistance to inhibitors like ibrutinib. nih.gov In one instance, a PROTAC with an 8-atom linker demonstrated potent activity with a half-maximal degradation concentration (DC50) of approximately 9 nM. nih.gov Studies have shown that linkers with 7 to 9 carbons can effectively induce the degradation of both BTK and other target proteins simultaneously. nih.gov For example, the degrader GBD-9, which contains a linker in this size range, was found to degrade both BTK and GSPT1 proteins. nih.gov Another potent BTK degrader, MT-802, also incorporates an 8-atom linker. nih.gov

| Kinase Target | PROTAC Example | Linker Length | Observed Efficacy |

| BTK | MT-802 | 8 atoms | Potent degradation activity (DC50 ~9 nM) in Namalwa cells. nih.gov |

| BTK | GBD-9 | 7-9 carbons | Induced >70% degradation of BTK and GSPT1 proteins at 50 nM. nih.gov |

Histone Deacetylase (HDAC) Degraders (e.g., HDAC8)

Histone deacetylases are important epigenetic regulators and are attractive targets for cancer therapy. PROTACs have been designed to selectively degrade specific HDAC isoforms.

HDAC8: While specific examples of HDAC8 PROTACs utilizing a pure 8-carbon linker are less detailed in the provided context, the general principles of linker design apply. The development of HDAC degraders often involves exploring various linker lengths and compositions to achieve isoform selectivity. tandfonline.commdpi.com For example, a potent dual degrader of HDAC3 and HDAC8, YX968, was developed by modifying the linker unit of a selective HDAC3 PROTAC. nih.gov This highlights the critical role of the linker in determining the selectivity profile of a PROTAC.

Bromodomain and Extra-Terminal Domain (BET) Protein Degraders (e.g., BRD4)

BET proteins, particularly BRD4, are key regulators of gene expression and are implicated in various cancers. The development of BET-targeting PROTACs has been a major focus in the field.

BRD4: The PROTAC ARV-825, a potent BRD4 degrader, was developed by linking a BRD4 inhibitor with a ligand for the E3 ligase cereblon via a flexible polyethylene glycol (PEG) linker. nih.gov While not a simple alkyl chain, the length and flexibility of the linker are crucial for its activity. In other studies, the optimization of alkyl chain linkers led to potent BET degraders. nih.gov For instance, initial optimization with alkyl chains resulted in a lead PROTAC with picomolar activity. nih.gov The crystal structure of the PROTAC MZ1 in a ternary complex with BRD4 and the E3 ligase VHL revealed the importance of the linker in mediating protein-protein interactions that contribute to the stability and selectivity of the complex. nih.gov

| BET Protein Target | PROTAC Example | Linker Type | Key Finding |

| BRD4 | ARV-825 | PEG linker | Effectively induced BRD4 degradation at nanomolar concentrations. nih.gov |

| BET Family | Lead PROTAC 48 | Alkyl chain | Displayed picomolar IC50 values in leukemia cell lines. nih.gov |

| BRD4 | MZ1 | PEG linker | Crystal structure revealed the linker's role in stabilizing the ternary complex. nih.gov |

Androgen Receptor (AR) Degraders

The Androgen Receptor (AR) is a critical driver in the progression of prostate cancer, making it a key therapeutic target. googleapis.com PROTACs designed to degrade AR represent a promising strategy to overcome resistance to traditional AR antagonists. nih.gov The design of these AR-targeting PROTACs often involves the exploration of various linker types, with alkyl and polyethylene glycol (PEG) chains being common choices due to their flexibility and synthetic accessibility. nih.gov

While direct literature explicitly detailing the use of this compound for an AR degrader is not abundant, the principles of linker design are highly relevant. The length of the alkyl chain is a critical variable. For instance, a patent for bi-functional compounds aimed at AR ubiquitination describes the use of a "4-((8-aminooctyl)amino)" moiety, which features the core C8 structure, to link a Cereblon ligand to an AR-targeting warhead. google.com This underscores the suitability of an eight-carbon chain for spanning the necessary distance between AR and the E3 ligase to form a productive ternary complex.

Further research into a potent AR degrader known as ARD-61, which recruits the VHL E3 ligase, reveals the intricate role of the linker in achieving high efficacy. nih.govresearchgate.net Although the complete, step-by-step synthesis of ARD-61 with this compound is not fully detailed, the structure of related intermediates in other PROTAC syntheses highlights the utility of such linkers. For example, a study on AKT kinase degraders synthesized a pomalidomide-linker intermediate named "4-((8-aminooctyl)oxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione," demonstrating the practical application of an eight-carbon chain in connecting to a Cereblon ligand. nih.gov These examples collectively show that an eight-carbon linker is a viable and relevant structural component in the development of effective AR degraders.

Cereblon (CRBN) Ligand Conjugation

Cereblon (CRBN) is one of the most frequently utilized E3 ubiquitin ligases in PROTAC design. researchgate.net The ligands that bind to CRBN, such as derivatives of thalidomide (B1683933) and pomalidomide, are often conjugated to a target-protein binder via a flexible linker. This compound has been explicitly identified as a linker in the development of novel PROTACs that hijack CRBN.

In a notable study aimed at discovering new non-phthalimide CRBN binders, tert-butyl N-(8-aminooctyl)carbamate was used as a commercially supplied linker. researchgate.net It was incorporated into prototypic PROTAC molecules designed to degrade BRD4 and HDAC6. researchgate.net The synthesis involved conjugating the novel benzamide-type CRBN ligands to the linker, which was then attached to the warhead that binds the target protein. The resulting PROTACs demonstrated potent degradation of their targets, outperforming previously described reference compounds. researchgate.net This successful application highlights the chemical compatibility and appropriate spatial dimensions of the eight-carbon chain in facilitating the assembly of CRBN-based PROTACs.

The table below summarizes the components of the prototypic PROTACs developed in the aforementioned study.

| Component | Description | Role in PROTAC |

| Target Warhead | A ligand designed to bind to BRD4 or HDAC6. | Binds to the protein of interest, bringing it into proximity with the E3 ligase. |

| Linker | Tert-butyl N-(8-aminooctyl)carbamate. | Covalently connects the target warhead to the E3 ligase ligand, optimizing the ternary complex formation. |

| E3 Ligase Ligand | Novel benzamide-type Cereblon (CRBN) binder. | Recruits the CRBN E3 ubiquitin ligase to the target protein for ubiquitination. |

Pharmacological Implications of PROTACs Derived from the Compound

Target Specificity and Selectivity Enhancement

The linker is a key determinant in the formation of a stable and geometrically favorable ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. lifesensors.com The eight-carbon length of the this compound linker provides a specific spatial separation that can be optimized to favor the degradation of one target over another, even among closely related proteins.

Considerations for In Vitro and In Vivo Efficacy Studies

The efficacy of a PROTAC is typically measured by its ability to induce degradation of the target protein, often quantified by the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values. The linker plays a crucial role in determining these parameters. An improperly sized linker can fail to form a stable ternary complex, resulting in poor efficacy. unmc.edu

Studies have systematically evaluated the impact of linker length on PROTAC activity. For example, in a series of estrogen receptor (ER)-targeting PROTACs, a 16-atom linker was found to be ideal for maximal ER degradation and cytotoxic activity, while both shorter and longer linkers were less effective. nih.gov This highlights that an optimal linker length exists for each target-ligase pair. The eight-carbon chain of this compound provides a specific length that must be empirically tested for each new PROTAC system.

Broader Applications in Chemical Biology and Drug Discovery

Bioconjugation Methodologies for Biomolecule Labeling and Immobilization

The primary utility of tert-butyl (8-aminooctyl)carbamate in bioconjugation stems from its nature as a heterobifunctional linker. medkoo.commedchemexpress.com It possesses two different amine groups: a free primary amine and a latent primary amine temporarily masked by a Boc protecting group. medchemexpress.combroadpharm.com

The free primary amine is nucleophilic and readily available to form stable covalent bonds with various functional groups on biomolecules. For instance, it can be coupled to carboxylic acids or activated esters (like N-hydroxysuccinimide, NHS esters) on proteins, peptides, or other molecules to form a stable amide bond. medkoo.commedchemexpress.com

The Boc-protected amine is stable under standard coupling conditions but can be selectively deprotected under mild acidic conditions to reveal a second primary amine. medkoo.commedchemexpress.com This sequential reactivity is crucial for multi-step conjugation strategies, allowing for the controlled assembly of complex molecular architectures. This process enables the precise labeling of biomolecules with tags (e.g., fluorescent dyes) or their immobilization onto solid supports or surfaces for analytical or purification purposes.

Integration into Drug Delivery Systems

The role of this compound as a linker is central to its integration into advanced drug delivery systems. broadpharm.combroadpharm.com A prominent example is its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medkoo.commedchemexpress.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the cell's own proteasome machinery. nih.gov

In this context, this compound serves as a flexible aliphatic linker connecting the ligand that binds to the protein of interest (the "warhead") to the ligand that binds the E3 ligase (the "anchor"). medchemexpress.comnih.gov The eight-carbon chain provides the necessary length and conformational flexibility to allow the two ends of the PROTAC to simultaneously bind their respective protein partners, forming a stable and productive ternary complex. explorationpub.com The synthesis leverages the compound's bifunctionality: one amine is used to attach the warhead, and after deprotection, the other amine is used to attach the E3 ligase ligand. medkoo.com

Interactive Table: Linker Applications

| Application | Role of this compound | Key Features Utilized | Source |

| PROTACs | Connects protein-of-interest ligand to E3 ligase ligand. | Bifunctionality, chain length, flexibility. | medkoo.commedchemexpress.comnih.gov |

| Biomolecule Labeling | Covalently attaches probes (e.g., dyes) to proteins or peptides. | Reactive primary amine for initial conjugation. | medchemexpress.com |

| Surface Immobilization | Tethers biomolecules to solid supports for assays. | Orthogonal reactivity of the two amine groups. | medchemexpress.com |

Development of Enzyme Inhibitors and Modulators

The structural motif of a long-chain diamine is a recurring feature in the design of various enzyme inhibitors.

D-Alanine:D-alanine ligase (Ddl): This enzyme is essential for bacterial cell wall biosynthesis and is a key target for antibacterial drugs. It catalyzes the formation of the D-alanyl-D-alanine dipeptide, a crucial precursor for peptidoglycan synthesis. While various classes of inhibitors have been developed to target Ddl, the direct use of this compound as a synthetic precursor for these inhibitors is not prominently documented in scientific literature.

Trypanothione Synthetase (TryS): This enzyme is critical for the redox homeostasis of trypanosomatid parasites, which cause diseases like leishmaniasis and Chagas disease, making it a vital drug target. nih.gov TryS synthesizes trypanothione, a molecule that protects the parasite from oxidative stress. nih.gov Research into inhibitors of this enzyme has explored molecules with structures similar to its natural substrates, spermidine (B129725) and glutathione. nih.gov Studies have investigated long-chain diamines and aminoalcohols as potential inhibitors, suggesting that a flexible carbon chain can effectively position binding moieties within the enzyme's active site. researchgate.netnih.gov Although direct synthesis using this compound is not specified, its eight-carbon diamine backbone represents a relevant scaffold for designing novel TryS inhibitors.

Synthesis of Specialized Chemical Probes and Ligands

The dual amine functionality of this compound makes it an ideal starting material for creating specialized chemical probes and ligands with tailored properties.

Squaramide-type: Squaramides are versatile chemical motifs known for their ability to participate in strong hydrogen bonding interactions. nih.gov They are synthesized through the reaction of a squarate ester, such as diethyl squarate, with primary or secondary amines. researchgate.netmdpi.com The primary amine of this compound (or the amine revealed after Boc-deprotection) can react with a squarate ester to form a mono-substituted squaramide. This product retains a second reactive handle (the other amine), making it a bifunctional building block for constructing more complex probes, catalysts, or ligands used in anion sensing and medicinal chemistry. rsc.orgresearchgate.net

Dithiocarbamate (B8719985) Derivatives: Dithiocarbamates are a class of organosulfur compounds known for their strong metal-chelating properties and diverse biological activities. They are readily synthesized in a one-pot reaction involving a primary or secondary amine, carbon disulfide (CS₂), and a base. organic-chemistry.orgnih.gov The primary amine of this compound can react with CS₂ to form a dithiocarbamic acid, which is then deprotonated by the base to yield the corresponding dithiocarbamate salt. thieme-connect.dersc.org This derivative can be used as a ligand for heavy metals, a precursor for antifungal agents, or incorporated into larger molecular systems.

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of tert-butyl (8-aminooctyl)carbamate, providing detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule can be observed. A broad singlet is often seen for the amine (NH) proton of the carbamate (B1207046) group. The methylene (B1212753) group adjacent to the carbamate nitrogen and the methylene group adjacent to the terminal amine group show characteristic chemical shifts. The protons of the long alkyl chain typically appear as a complex multiplet. A prominent singlet, integrating to nine protons, is characteristic of the tert-butyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the structure by showing a signal for each unique carbon atom. Key signals include those for the carbonyl carbon of the carbamate, the quaternary carbon and the methyl carbons of the tert-butyl group, and the various methylene carbons of the octyl chain.

Detailed research findings from the literature provide specific chemical shift values for this compound. scielo.org.mxscielo.org.mx For instance, in a study by Servín et al. (2017), the following NMR data was reported for the compound in a deuterated chloroform (B151607) (CDCl₃) solvent:

¹H NMR (400 MHz, CDCl₃): scielo.org.mx

δ 4.51 (brs, NH)

δ 3.03 (q, J = 6.3, 6.0 Hz, 2H)

δ 2.62 (t, J = 7.0 Hz, 2H)

δ 2.22 (brs, NH₂)

δ 1.37 (brs, 13H)

δ 1.23 (brs, 8H)

¹³C NMR (100 MHz, CDCl₃): scielo.org.mx

δ 155.0

δ 78.0

δ 40.9

δ 39.6

δ 32.2

δ 29.0

δ 28.3

δ 28.2

δ 27.4

δ 25.8

δ 25.7

Interactive Data Table: NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carbamate (C=O) | - | 155.0 |

| Quaternary Carbon (C(CH₃)₃) | - | 78.0 |

| Methylene (CH₂-NHBoc) | 3.03 | 40.9 |

| Methylene (CH₂-NH₂) | 2.62 | 39.6 |

| Alkyl Chain (CH₂) | 1.23-1.37 | 25.7, 25.8, 27.4, 28.2, 28.3, 29.0, 32.2 |

| Tert-butyl (C(CH₃)₃) | 1.37 | 28.3 |

| Carbamate (NH) | 4.51 | - |

| Amine (NH₂) | 2.22 | - |

Mass Spectrometry (MS) Techniques (e.g., LC-MS, HRMS) for Molecular Weight and Purity Assessment

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and assessing the purity of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, further confirming its elemental composition.

In research, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are utilized. researchgate.net For this compound, which has a molecular formula of C₁₃H₂₈N₂O₂, the expected monoisotopic mass is approximately 244.2151 g/mol . nih.gov

Electron Impact Mass Spectrometry (EIMS) studies have shown characteristic fragmentation patterns for this compound. The molecular ion peak [M]⁺ may be observed, along with other fragments resulting from the loss of parts of the molecule, such as the tert-butyl group or parts of the alkyl chain. For example, significant fragments may be observed at m/z values of 249 [M+H]⁺, 187, 171, 143, 114, and 57 (which is characteristic of a tert-butyl group). scielo.org.mx

Interactive Data Table: Mass Spectrometry Data for this compound

| Technique | Ion/Fragment | Observed m/z |

| EIMS | [M+H]⁺ | 249 |

| EIMS | [M-C₄H₉]⁺ | 187 |

| EIMS | - | 171 |

| EIMS | - | 143 |

| EIMS | - | 114 |

| EIMS | [C₄H₉]⁺ | 57 |

Chromatographic Methods (e.g., HPLC, UPLC) for Purity and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for separating the compound from starting materials, byproducts, and other impurities.

In synthetic procedures described in the literature, purification of products involving this compound is often achieved using flash column chromatography with solvent systems such as dichloromethane (B109758)/methanol or dichloromethane/acetone. google.com For higher purity, preparative HPLC is employed. nih.gov

For analytical purposes, reversed-phase HPLC or UPLC methods are commonly used. A typical setup would involve a C18 or similar nonpolar stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. google.com A gradient elution, where the proportion of the organic solvent is increased over time, is often effective for separating compounds with differing polarities. Detection is typically carried out using a UV detector.

The progress of a reaction can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by HPLC or UPLC. The disappearance of starting materials and the appearance of the product peak can be tracked to determine the reaction's completion. The purity of the final product is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Emerging Research Frontiers and Future Outlook

Novel Chemical Transformations and Methodological Advances

The primary utility of tert-butyl (8-aminooctyl)carbamate lies in its role as a flexible, eight-carbon aliphatic linker in the construction of PROTACs. medchemexpress.commedkoo.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. azalesov.com The synthesis of these complex molecules relies on precise and efficient chemical transformations, where this compound serves as a versatile scaffold.

Methodological advances in PROTAC synthesis often involve the sequential functionalization of the linker. The free primary amine of this compound can readily undergo standard amide bond formation with a carboxylic acid-bearing ligand for a target protein of interest (POI). Subsequent deprotection of the tert-butoxycarbonyl (Boc) group under mild acidic conditions, such as with trifluoroacetic acid, reveals a second primary amine. nih.gov This newly exposed amine is then available for conjugation with an E3 ligase ligand, completing the synthesis of the PROTAC molecule. medchemexpress.commedkoo.com

The reactivity of the terminal amine group is not limited to amide coupling. It can also react with activated NHS esters and various carbonyl compounds, such as ketones and aldehydes, providing chemists with a range of options for incorporating the linker into diverse molecular architectures. medchemexpress.commedkoo.com The straightforward and well-established nature of these reactions allows for the rapid assembly of PROTAC libraries with varying linker lengths and compositions to explore structure-activity relationships.

| Reaction Type | Reactant for this compound | Product | Significance in PROTAC Synthesis |

| Amide Coupling | Carboxylic acid-functionalized POI ligand | Amide-linked intermediate | Formation of the first covalent bond in PROTAC assembly. |

| Boc Deprotection | Trifluoroacetic acid | Diaminooctane linker attached to POI ligand | Unmasking the second reactive site for E3 ligase ligand attachment. |

| NHS Ester Acylation | NHS ester-activated E3 ligase ligand | PROTAC molecule | Efficient final step in creating the heterobifunctional degrader. |

Expansion into New Therapeutic Modalities

The application of this compound as a linker is central to the expansion of targeted protein degradation into new therapeutic areas. Initially explored extensively in oncology, PROTACs are now being developed for a wide range of diseases, including neurodegenerative disorders and inflammatory conditions.

In the context of cancer, PROTACs constructed with aliphatic linkers like the one derived from this compound are being investigated to target oncoproteins that have been historically difficult to inhibit with traditional small molecules. openlabnotebooks.org For instance, research into neuroblastoma has involved the design of PROTACs to degrade histone deacetylase 8 (HDAC8), where the linker plays a crucial role in positioning the E3 ligase for effective protein degradation. nih.gov

Beyond cancer, the principles of targeted protein degradation are being applied to neurodegenerative diseases. While specific examples utilizing an eight-carbon linker are still emerging in publicly accessible literature, the modularity offered by linkers such as this compound is enabling the design of PROTACs capable of crossing the blood-brain barrier to target pathogenic proteins within the central nervous system. The flexibility of the octyl chain may be advantageous in facilitating the formation of a productive ternary complex between the target protein and the E3 ligase in the crowded cellular environment of neurons.

Computational Chemistry and Structure-Based Design Insights

Computational chemistry and structure-based design have become indispensable tools in the rational design of PROTACs, with a significant focus on the role of the linker. openlabnotebooks.org While detailed computational studies specifically on this compound are not extensively published, the principles derived from modeling PROTACs with similar alkyl linkers provide valuable insights.

Molecular dynamics (MD) simulations are employed to understand the conformational behavior of PROTACs in solution and how the flexibility of the linker influences the formation of the key ternary complex (Target Protein-PROTAC-E3 Ligase). nih.govdimensioncap.com The length of the alkyl chain is a critical parameter, as it dictates the distance and relative orientation between the two proteins. An eight-carbon linker, derived from this compound, provides significant conformational freedom, which can be advantageous in allowing the PROTAC to adopt a bioactive conformation conducive to ternary complex formation. nih.gov

Structure-based design efforts often involve computational docking of the PROTAC into the binding sites of both the target protein and the E3 ligase. nih.gov These models help to predict whether the linker is of an appropriate length and composition to bridge the two proteins effectively. For instance, a linker that is too short may prevent the formation of a stable ternary complex, while an overly long or rigid linker might introduce unfavorable steric clashes. The octyl chain of this compound offers a balance of length and flexibility that has proven effective in numerous PROTAC designs.

Future research will likely see the increased use of advanced computational techniques, such as free energy perturbation (FEP) and machine learning, to more accurately predict the degradation efficiency of PROTACs based on their linker properties. These methods will further refine the use of building blocks like this compound in creating the next generation of targeted protein degraders.

| Computational Technique | Application in PROTAC Design | Insight Gained for C8 Linkers |

| Molecular Dynamics (MD) Simulations | Studying the conformational flexibility of the PROTAC and the stability of the ternary complex. | The eight-carbon chain provides a wide range of motion, potentially increasing the probability of achieving a productive binding pose. |

| Molecular Docking | Predicting the binding mode of the PROTAC within the target protein and E3 ligase binding pockets. | Helps to rationalize the optimal linker length and attachment points for effective ternary complex formation. |

| Structure-Activity Relationship (SAR) Studies | Correlating changes in linker structure with degradation potency. | Guides the selection of linker length, with C8 often representing a favorable balance for various targets. |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl (8-aminooctyl)carbamate, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate derivatives with bromoalkyl precursors. For example, tert-butyl (8-bromooctyl)carbamate is prepared via literature procedures and subsequently reacted with amines or other nucleophiles under basic conditions (e.g., triethylamine in ethanol at 80°C) to introduce functional groups . Optimizing reaction time (e.g., overnight reflux) and stoichiometric ratios (e.g., 1:1.2 amine-to-bromoalkyl ratio) can improve yields. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating the product .

Q. How can this compound be characterized spectroscopically?

- Methodological Answer : Use a combination of ¹H NMR (to confirm the Boc-protected amine and alkyl chain protons), ¹³C NMR (to identify carbamate carbonyl signals at ~155 ppm), and mass spectrometry (ESI-MS or HRMS for molecular ion verification). For example, the molecular ion [M+H]⁺ for C₁₃H₂₇N₂O₂ should appear at m/z 255.2 . IR spectroscopy can further validate the carbamate C=O stretch (~1680–1720 cm⁻¹).

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Follow general carbamate-handling guidelines:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as carbamates may release irritant vapors during reactions .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous organic waste .

Advanced Research Questions

Q. How is this compound utilized in PROTAC (Proteolysis-Targeting Chimera) development?

- Methodological Answer : The 8-aminooctyl chain serves as a flexible linker in PROTACs, connecting the target-binding moiety (e.g., a kinase inhibitor) to the E3 ubiquitin ligase recruiter. For example, it has been used to synthesize derivatives like 6-((4-((8-aminooctyl)oxy)benzyl)oxy)-3-(4-phenoxyphenethyl)-1H-indole-2-carboxylic acid, enabling controlled degradation of target proteins . Key considerations include linker length optimization (8-carbon chain balances flexibility and solubility) and stability under physiological pH .

Q. What strategies mitigate side reactions during the deprotection of this compound?

- Methodological Answer : Deprotection of the Boc group is typically achieved with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v, 5 hours at RT). To prevent alkyl chain degradation:

- Use anhydrous conditions to avoid hydrolysis side reactions.

- Add scavengers (e.g., triisopropylsilane) to quench carbocation intermediates .

- Monitor reaction progress via TLC (Rf shift from 0.5 to 0.2 in ethyl acetate/hexane).

Q. How does the this compound scaffold influence diastereoselectivity in intramolecular cyclization reactions?

- Methodological Answer : The carbamate’s electron-withdrawing nature stabilizes transition states in cyclization. For example, in synthesizing squaramide-type guanidinothiazoles, the 8-aminooctyl chain enables conformational control , favoring trans-annular interactions that enhance diastereoselectivity (up to 80:20 dr) . Solvent polarity (e.g., DMF vs. ethanol) and temperature (RT vs. 80°C) further modulate selectivity.

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Challenges include low UV absorbance (requires derivatization with dansyl chloride for fluorescence detection) and matrix interference. LC-MS/MS is preferred:

- Column : C18 reverse-phase (2.1 × 50 mm, 1.7 µm).

- Mobile Phase : 0.1% formic acid in water/acetonitrile gradient.

- Detection : MRM transition m/z 255.2 → 155.1 (quantifier) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。